molecular formula C28H22FNO4 B11385700 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(4-fluorobenzyl)acetamide

2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11385700
M. Wt: 455.5 g/mol
InChI Key: NTEJWQPSWKEYKQ-UHFFFAOYSA-N
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Description

2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a furochromene core and a fluorophenyl moiety, contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multicomponent condensation reactions. One common method includes the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol; LiAlH₄ in ether.

    Substitution: NaOCH₃ in methanol; KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced symptoms or tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is unique due to the presence of the fluorophenyl moiety, which can enhance its biological activity and chemical stability. This structural feature may also contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H22FNO4

Molecular Weight

455.5 g/mol

IUPAC Name

2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C28H22FNO4/c1-16-21-12-23-25(33-17(2)27(23)19-6-4-3-5-7-19)14-24(21)34-28(32)22(16)13-26(31)30-15-18-8-10-20(29)11-9-18/h3-12,14H,13,15H2,1-2H3,(H,30,31)

InChI Key

NTEJWQPSWKEYKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCC5=CC=C(C=C5)F

Origin of Product

United States

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